molecular formula C24H34N4 B12572797 4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine CAS No. 188893-78-9

4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine

Cat. No.: B12572797
CAS No.: 188893-78-9
M. Wt: 378.6 g/mol
InChI Key: QVEFPXUQWOGPLC-UHFFFAOYSA-N
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Description

4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine is a complex organic compound featuring a bipyridine core substituted with piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine typically involves the reaction of 4,4’-dimethyl-2,2’-bipyridine with piperidine under specific conditions. The process often requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods enhance reaction efficiency and product purity by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds .

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine involves its interaction with molecular targets such as enzymes or receptors. The piperidine groups can enhance binding affinity and specificity, while the bipyridine core can participate in electron transfer processes . These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyridine derivatives and piperidine-substituted molecules. Examples are:

Uniqueness

What sets 4,4’-Dimethyl-6,6’-bis[(piperidin-1-yl)methyl]-2,2’-bipyridine apart is its dual substitution pattern, which combines the electronic properties of the bipyridine core with the steric and electronic effects of the piperidine groups. This unique combination enhances its utility in various applications, from catalysis to drug design .

Properties

CAS No.

188893-78-9

Molecular Formula

C24H34N4

Molecular Weight

378.6 g/mol

IUPAC Name

4-methyl-2-[4-methyl-6-(piperidin-1-ylmethyl)pyridin-2-yl]-6-(piperidin-1-ylmethyl)pyridine

InChI

InChI=1S/C24H34N4/c1-19-13-21(17-27-9-5-3-6-10-27)25-23(15-19)24-16-20(2)14-22(26-24)18-28-11-7-4-8-12-28/h13-16H,3-12,17-18H2,1-2H3

InChI Key

QVEFPXUQWOGPLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C2=CC(=CC(=N2)CN3CCCCC3)C)CN4CCCCC4

Origin of Product

United States

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